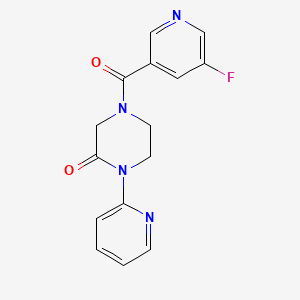
4-(5-Fluoronicotinoyl)-1-(pyridin-2-yl)piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Fluoronicotinoyl)-1-(pyridin-2-yl)piperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Fluoronicotinoyl)-1-(pyridin-2-yl)piperazin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Ring: Starting with a suitable piperazine precursor.
Introduction of the Pyridin-2-yl Group: Using a coupling reaction with a pyridine derivative.
Addition of the 5-Fluoronicotinoyl Group: Through an acylation reaction using 5-fluoronicotinic acid or its derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-(5-Fluoronicotinoyl)-1-(pyridin-2-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.
科学研究应用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying its effects on biological systems.
Medicine: Potential use as a pharmaceutical agent due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 4-(5-Fluoronicotinoyl)-1-(pyridin-2-yl)piperazin-2-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways would depend on its structure and the biological system it interacts with.
相似化合物的比较
Similar Compounds
4-(5-Fluoronicotinoyl)piperazine: Lacks the pyridin-2-yl group.
1-(Pyridin-2-yl)piperazine: Lacks the 5-fluoronicotinoyl group.
4-(Nicotinoyl)-1-(pyridin-2-yl)piperazine: Lacks the fluorine atom.
Uniqueness
4-(5-Fluoronicotinoyl)-1-(pyridin-2-yl)piperazin-2-one is unique due to the presence of both the 5-fluoronicotinoyl and pyridin-2-yl groups, which may confer distinct biological activities and chemical properties.
生物活性
4-(5-Fluoronicotinoyl)-1-(pyridin-2-yl)piperazin-2-one is a synthetic compound belonging to the piperazine derivatives class, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neurodegenerative diseases and as a pharmacological agent.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C14H13FN4O
- Molecular Weight : 272.28 g/mol
- CAS Number : 2320220-56-0
The compound features a piperazine core, a pyridine ring, and a 5-fluoronicotinoyl substituent, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorinated nicotinoyl group may enhance its binding affinity and selectivity towards certain biological targets, potentially leading to improved therapeutic efficacy.
Inhibitory Activity
Research has shown that compounds similar to this compound exhibit significant inhibitory effects on monoamine oxidase (MAO) enzymes, particularly MAO-B. For instance, related pyridazinones have been reported to have IC50 values in the low micromolar range for MAO-B inhibition, suggesting that this compound may also possess similar properties .
Case Studies and Research Findings
- Monoamine Oxidase Inhibition :
- Cytotoxicity Assessment :
-
Molecular Docking Studies :
- Molecular docking simulations have been employed to predict the binding affinities of these compounds to MAO enzymes. The results indicated that certain derivatives bind more effectively to MAO-B than MAO-A, highlighting their selectivity and potential for treating conditions like Alzheimer's disease .
Comparative Analysis with Similar Compounds
| Compound Name | MAO-B IC50 (µM) | Selectivity Index | Notes |
|---|---|---|---|
| This compound | TBD | TBD | Potential neuroprotective agent |
| Pyridazinone T6 | 0.013 | High | Strong reversible inhibitor of MAO-B |
| Pyridazinone T3 | 0.039 | Moderate | Competitive inhibitor with lower toxicity |
属性
IUPAC Name |
4-(5-fluoropyridine-3-carbonyl)-1-pyridin-2-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O2/c16-12-7-11(8-17-9-12)15(22)19-5-6-20(14(21)10-19)13-3-1-2-4-18-13/h1-4,7-9H,5-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWPPRLNBOHQLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC(=CN=C2)F)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














